

Technical Guide: Hispanone – Sources, Biosynthesis, and Isolation

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Compound of Interest

Compound Name: Hispanone

Cat. No.: B161579

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Part 1: Executive Summary & Chemical Identity

Hispanone is a bioactive labdane diterpenoid characterized by a furan ring fused to a bicyclic decalin core.^[1] It is a secondary metabolite predominantly found in the Lamiaceae family, specifically within the genus *Ballota*.

While often discussed alongside its reduced derivative Hispanolone (C₂₀H₃₀O₃), **Hispanone** represents a distinct oxidation state within the labdane biosynthetic grid. Its chemical architecture—defined by the labdane skeleton and a furan moiety—confers unique lipophilicity and receptor-binding potential, making it a candidate of interest for anti-inflammatory and cytotoxic drug discovery.

Feature	Technical Specification
Chemical Class	Labdane-type Furanoditerpenoid
Skeleton	Bicyclic diterpene (C ₂₀) with a furan ring
Primary Source	<i>Ballota hispanica</i> (Lamiaceae)
Key Functional Groups	Furan ring, Ketone/Carbonyl, Methyl substituents
Molecular Weight	~314–316 Da (Estimate based on structure C ₂₀ H ₂₆ O ₃)

Part 2: Botanical Sources & Chemotaxonomy

The primary natural reservoir for **Hispanone** is the genus *Ballota*. Unlike *Salvia hispanica* (Chia), which is chemically distinct, *Ballota* species are rich in furanoditerpenoids.

Primary Natural Sources

The accumulation of **Hispanone** is highly tissue-specific, predominantly occurring in the aerial parts (leaves and flowering tops) where glandular trichomes sequester these lipophilic terpenes.

Species	Family	Tissue Source	Chemotype Notes
<i>Ballota hispanica</i>	Lamiaceae	Aerial parts	Major source; co-occurs with hispanolone.[1]
<i>Ballota hirsuta</i>	Lamiaceae	Leaves	Contains related furanolabdanoids.[1]
<i>Ballota nigra</i>	Lamiaceae	Flowering tops	Produces phenylpropanoids and diterpenes.
<i>Marrubium</i> spp.	Lamiaceae	Leaves	Occasional minor occurrence of labdane precursors.[1]

Chemotaxonomic Insight: The presence of furanolabdanoids like **Hispanone** is a chemotaxonomic marker for the subtribe Marrubiinae. The biosynthesis of these compounds suggests an evolutionary adaptation for defense against herbivores due to the bitter taste and cytotoxicity of furan-containing terpenes.

Part 3: Biosynthesis & Metabolic Engineering

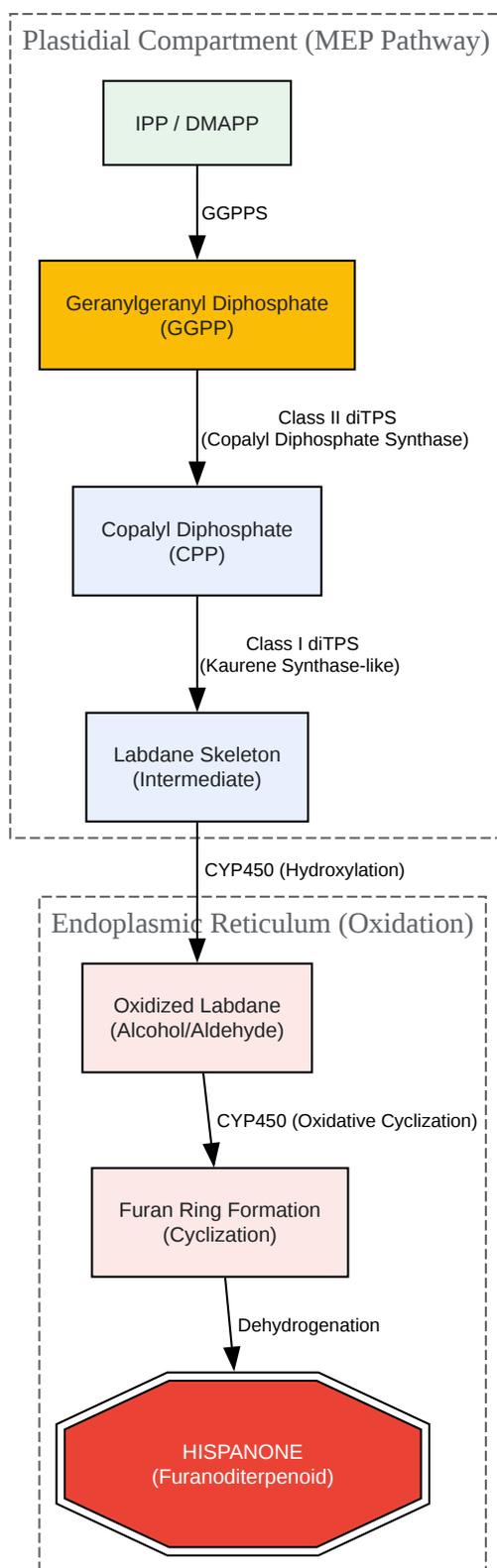
The biosynthesis of **Hispanone** follows the non-mevalonate (MEP) pathway in plastids, leading to the central precursor Geranylgeranyl Diphosphate (GGPP). The pathway bifurcates from general diterpene metabolism through the action of specific terpene synthases (diTPS) and Cytochrome P450 monooxygenases (CYPs).

Mechanism of Action[2]

- Cyclization (Class II diTPS): GGPP is protonated and cyclized to Copalyl Diphosphate (CPP).
- Secondary Cyclization (Class I diTPS): CPP undergoes ionization and rearrangement to form the Labdane skeleton.
- Oxidative Functionalization (P450s): The key step distinguishing **Hispanone** is the formation of the furan ring. This involves oxidation of the side chain (typically at C-15/C-16) followed by cyclization and dehydration.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic cascade from the plastidial precursor to the final furanoditerpenoid structure.



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Figure 1: Proposed biosynthetic pathway of **Hispanone**, highlighting the transition from the MEP pathway precursor GGPP to the furan-containing final product via sequential terpene synthase and P450 activity.[1]

Part 4: Extraction & Isolation Methodologies

Isolating **Hispanone** requires a protocol that preserves the integrity of the furan ring, which can be sensitive to acid-catalyzed opening.

Protocol: Gradient Solvent Extraction & Chromatography

Objective: Isolate pure **Hispanone** from *Ballota hispanica* aerial parts.

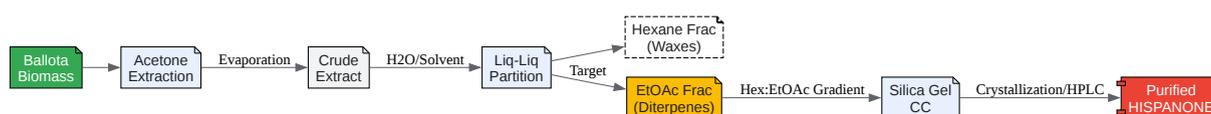
Reagents: Acetone, n-Hexane, Ethyl Acetate (EtOAc), Methanol, Silica Gel (60-200 mesh).[1]

Step-by-Step Workflow

- Plant Preparation:
 - Air-dry aerial parts of *B. hispanica* in shade (avoid high heat to prevent volatile loss).[1]
 - Grind to a fine powder (<1 mm particle size).
- Maceration (Extraction):
 - Extract 1 kg of powder with Acetone (3 x 3L) at room temperature for 48 hours. Acetone is preferred over methanol initially to minimize extraction of highly polar sugars and tannins.
 - Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a dark gummy residue.
- Liquid-Liquid Partitioning:
 - Resuspend residue in water.
 - Partition sequentially with n-Hexane (to remove waxes) and Ethyl Acetate (Target Fraction).

- **Hispanone** partitions predominantly into the EtOAc or Chloroform fraction.
- Column Chromatography (CC):
 - Stationary Phase: Silica Gel 60.[1]
 - Mobile Phase: Gradient of n-Hexane:EtOAc (100:0 → 0:100).[1]
 - Elution: **Hispanone** typically elutes in the non-polar to mid-polar range (e.g., 80:20 Hexane:EtOAc).
- Purification (HPLC):
 - For high purity (>98%), use RP-HPLC (C18 column).[1]
 - Solvent: Acetonitrile:Water isocratic system (e.g., 70:30).[1]
 - Detection: UV at 210 nm (general terpene absorption).

Isolation Workflow Diagram



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Figure 2: Isolation workflow for **Hispanone** from plant biomass, utilizing polarity-based partitioning and chromatographic separation.

Part 5: Analytical Characterization

Identification of **Hispanone** relies on Nuclear Magnetic Resonance (NMR).[2] The furan ring provides distinct diagnostic signals.

Diagnostic NMR Signals (Representative for Furanolabdanooids)

Note: Values are approximate for the class (e.g., Hispanolone/**Hispanone** derivatives) in CDCl₃.

Proton/Carbon	Chemical Shift (δ H) ppm	Multiplicity	Diagnostic Feature
Furan H-15	7.35 - 7.40	Singlet/Doublet	-proton on furan ring
Furan H-16	6.25 - 6.30	Broad Singlet	-proton on furan ring
Furan H-14	7.20 - 7.25	Singlet	-proton on furan ring
Methyls (Me)	0.80 - 1.20	Singlets	Angular methyls (C-17, C-18, C-19, C-20)
C-9 (Methine)	2.00 - 2.50	Multiplet	Junction proton (varies by oxidation)

Mass Spectrometry (MS):

- Ionization: ESI+ or EI (70 eV).
- Fragmentation: Loss of furan side chain (m/z 81) is a common diagnostic fragment for furanoditerpenoids.

Part 6: Pharmacological Potential

Hispanone and its congeners (like hispanolone) exhibit significant biological activity, largely attributed to the Michael acceptor properties of the furan ring or associated enone systems.

Activity	Mechanism of Action	Experimental Model
Cytotoxicity	Induction of Apoptosis (Caspase-8 activation)	HeLa, MCF-7 Cancer Lines
Antimicrobial	Membrane disruption / Efflux pump inhibition	Staphylococcus aureus, Candida albicans
Anti-inflammatory	Inhibition of NO production; suppression of NF- B	LPS-stimulated Macrophages
Spasmolytic	Calcium channel blockade	Isolated smooth muscle preparations

Drug Development Insight: The furan moiety is a "double-edged sword."^[1] While it enhances receptor binding, it can be metabolically activated by CYP450s in the liver to form reactive intermediates (cis-enedial), potentially causing hepatotoxicity.^[1] Drug candidates based on the **Hispanone** scaffold often require structural modification to mitigate this metabolic liability while retaining efficacy.

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